(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
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Overview
Description
(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is a chemical compound with the molecular formula C7H6IN2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid typically involves the iodination of a pyrimidine derivative followed by the introduction of an acetic acid moiety. One common method involves the reaction of 5-iodouracil with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Condensation Reactions: It can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are applicable.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound can be used to study enzyme interactions and nucleic acid chemistry. Its structural similarity to nucleotides allows it to be incorporated into DNA or RNA analogs for research purposes.
Medicine
In medicine, derivatives of this compound are investigated for their potential antiviral and anticancer properties. The iodine atom can be replaced with radioactive isotopes for use in diagnostic imaging or radiotherapy.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid involves its interaction with biological macromolecules. It can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. The iodine atom plays a crucial role in binding to the active site of enzymes, thereby blocking their activity. This compound can also interfere with nucleic acid synthesis by being incorporated into DNA or RNA, leading to chain termination or mutations.
Comparison with Similar Compounds
Similar Compounds
5-Iodouracil: A precursor in the synthesis of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid.
5-Fluorouracil: Another pyrimidine derivative used in cancer treatment.
5-Bromouracil: Similar in structure but with a bromine atom instead of iodine.
Uniqueness
The uniqueness of this compound lies in its iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDICWDYBXXXBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362121 |
Source
|
Record name | (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57846-83-0 |
Source
|
Record name | (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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